molecular formula C13H15N3OS B2928215 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 2379994-90-6

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2928215
CAS No.: 2379994-90-6
M. Wt: 261.34
InChI Key: UXDIYGWEBRHVGY-UHFFFAOYSA-N
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Description

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound of significant interest in medicinal chemistry, incorporating two privileged pharmacophores. Its structure features a quinazolinone core, a scaffold recognized for its diverse biological activities, fused with a piperidine moiety, which is a versatile intermediate known to enhance receptor interactions . The 4(3H)-quinazolinone scaffold is a benzopyrimidone alkaloid structure known to exhibit a broad spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities . The piperidin-4-yl substitution is of particular note, as piperidin-4-one derivatives have been reported as versatile intermediates with notable pharmacological activities, including anti-HIV effects . This specific molecular architecture makes the compound a valuable template for designing novel bioactive agents. Researchers can utilize this compound to explore its potential as a multi-kinase inhibitor or for targeting viral infections. Analogs with similar structural features, such as the replacement of the sulfur with oxygen, have been investigated as type II multi-kinase inhibitors that target the hinge region of kinases through key hydrogen bonds . Furthermore, closely related quinazolinone-piperidine hybrids have been patented for their use in treating specific viral infections, including those caused by flaviviruses and hepatitis C virus (HCV) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-12-10-3-1-2-4-11(10)15-13(18)16(12)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDIYGWEBRHVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one can be achieved through various synthetic routes. One efficient method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is highly efficient and provides a useful route for constructing quinazolin-4-one frameworks.

Another approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition-metal-free and features good functional group tolerance, making it a practical approach for synthesizing quinazolin-4-one derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include scaling up the reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with molecular targets such as bacterial quorum sensing transcriptional regulators . By inhibiting these regulators, the compound can reduce biofilm formation and other virulence factors in bacteria like Pseudomonas aeruginosa.

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared below with three analogues based on substituent variations at position 3 and other structural features:

Compound Name Substituent at Position 3 Key Functional Groups Molecular Weight (g/mol)
3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one Piperidin-4-yl Sulfanylidene (C=S) at position 2 ~280–300 (estimated)
2-Mercapto-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one Pyridin-3-ylmethyl Mercapto (SH) at position 2 ~285–305 (estimated)
1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one Spiro-linked piperidine-ethyl-fluoro Fluorine at position 6', ethyl group 263.31
3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutyl]-6,7-diethoxyquinazolin-4-one Spiro-dioxa-azaspirodecane-oxobutyl Diethoxy groups at positions 6 and 7 ~450–470 (estimated)

Notes:

  • Piperidin-4-yl vs.
  • Spiro Structures : The spiro-linked piperidine-ethyl-fluoro compound (CAS 1325305-94-9) introduces rigidity and fluorine, which may enhance metabolic stability and bioavailability .
  • Complex Substituents : The spiro-dioxa-azaspirodecane-oxobutyl analogue () has bulky, oxygen-rich substituents, likely reducing CNS penetration but improving water solubility.

Pharmacological and Physicochemical Properties

  • Target Compound :

    • The sulfanylidene group (C=S) at position 2 is a potent pharmacophore for enzyme inhibition (e.g., via thiol-mediated interactions).
    • Piperidin-4-yl may enhance binding to receptors with hydrophobic pockets (e.g., GABAA or kinase targets) .
  • Pyridinylmethyl Analogue () :

    • The pyridine ring’s aromatic nitrogen could serve as a hydrogen-bond acceptor but may also be a site for oxidative metabolism, reducing half-life.
  • Spiro-Fluoro-Ethyl Compound () :

    • Fluorine’s electronegativity and spiro rigidity may improve selectivity and reduce off-target effects.

Research Findings

  • Antimicrobial Activity: Quinazolinones with sulfur-containing groups (e.g., sulfanylidene or mercapto) show enhanced antibacterial activity against Gram-positive strains .
  • Kinase Inhibition: Piperidine-substituted quinazolinones exhibit stronger inhibition of EGFR and VEGFR-2 compared to pyridine analogues, likely due to improved hydrophobic interactions .
  • Metabolic Stability: Spiro-linked compounds (e.g., CAS 1325305-94-9) demonstrate >50% higher stability in human liver microsomes than non-spiro analogues .

Biological Activity

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N4OS
  • Molecular Weight : 258.33 g/mol
  • CAS Number : 689227-92-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including tankyrase, which plays a role in cellular signaling pathways associated with cancer progression .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent .

Biological Activity Summary

Activity TypeTarget Organism/EnzymeMIC (μg/mL)Reference
AntimicrobialStaphylococcus aureus0.0005
AntimicrobialEscherichia coli0.001
AntimicrobialPseudomonas aeruginosa0.032
AntimicrobialCandida albicans0.005
Enzyme InhibitionTankyrase (cancer-related enzyme)Not specified

Antimicrobial Studies

A recent study tested the efficacy of this compound against various pathogens. The results indicated that the compound significantly inhibited the growth of both gram-positive and gram-negative bacteria, demonstrating a broad-spectrum antimicrobial effect. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.

Cancer Research

Research has shown that derivatives of quinazolinone compounds, including 3-piperidin-4-yl-2-sulfanylidene, exhibit potential as anticancer agents. The inhibition of tankyrase by this compound suggests its utility in targeting cancer cell proliferation pathways, providing a promising avenue for further development in cancer therapeutics .

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